4-((Tert-butyldimethylsilyloxy)methyl)aniline

Lipophilicity Partition coefficient Chromatographic behavior

4-((Tert-butyldimethylsilyloxy)methyl)aniline (CAS 131230-76-7) is a para-substituted aniline derivative bearing a tert-butyldimethylsilyl (TBDMS)-protected benzylic alcohol moiety. The compound serves as a bifunctional synthetic intermediate in which the TBDMS group protects the hydroxyl functionality while leaving the aromatic amine available for further derivatization.

Molecular Formula C13H23NOSi
Molecular Weight 237.41 g/mol
CAS No. 131230-76-7
Cat. No. B041311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Tert-butyldimethylsilyloxy)methyl)aniline
CAS131230-76-7
Synonyms4-[(tert-Butyldimethylsilyloxy)methyl]aniline;  4-[[(tert-Butyldimethylsilanyl)oxy]methyl]aniline;  4-[[(tert-Butyldimethylsilyl)oxy]methyl]benzenamine;  4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzenamine;  [4-[[(tert-Butyldimethylsilanyl)oxy]m
Molecular FormulaC13H23NOSi
Molecular Weight237.41 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)N
InChIInChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10,14H2,1-5H3
InChIKeyWYUUHAORVPRPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Tert-butyldimethylsilyloxy)methyl)aniline CAS 131230-76-7: Procurement-Grade Protected Aniline Building Block for Complex Molecule Synthesis


4-((Tert-butyldimethylsilyloxy)methyl)aniline (CAS 131230-76-7) is a para-substituted aniline derivative bearing a tert-butyldimethylsilyl (TBDMS)-protected benzylic alcohol moiety. The compound serves as a bifunctional synthetic intermediate in which the TBDMS group protects the hydroxyl functionality while leaving the aromatic amine available for further derivatization . This orthogonal protection strategy enables its use in multi-step synthetic sequences toward complex molecular architectures, including immunomodulatory agents and natural product analogs [1]. Key physicochemical parameters include molecular weight 237.41 g/mol, calculated LogP 4.3718, boiling point 305.0±17.0 °C (760 mmHg), flash point 138.3 °C, density 1.0 g/cm³, and refractive index 1.53 .

Why 4-((Tert-butyldimethylsilyloxy)methyl)aniline CAS 131230-76-7 Cannot Be Replaced by Generic Unprotected Analogs in Multi-Step Synthesis


The unprotected analog 4-aminobenzyl alcohol (CAS 623-04-1) cannot substitute for 4-((tert-butyldimethylsilyloxy)methyl)aniline in synthetic sequences requiring orthogonal protection due to fundamental reactivity differences. The free hydroxyl group in 4-aminobenzyl alcohol competes with the aniline nitrogen in nucleophilic reactions and is susceptible to oxidation, esterification, or alkylation under conditions routinely employed for amine derivatization . The TBDMS group in the target compound provides steric and electronic shielding of the benzylic alcohol, enabling selective functionalization at the aniline site with preservation of the protected alcohol for subsequent orthogonal deprotection and further elaboration . This differentiated reactivity profile is not achievable with unprotected benzyl alcohol analogs or with alternative protecting groups that exhibit different stability profiles under acidic, basic, or reductive conditions.

Quantitative Differentiation Evidence: 4-((Tert-butyldimethylsilyloxy)methyl)aniline vs. Closest Analogs and In-Class Alternatives


LogP Differential: 4-((Tert-butyldimethylsilyloxy)methyl)aniline vs. Unprotected 4-Aminobenzyl Alcohol

4-((Tert-butyldimethylsilyloxy)methyl)aniline exhibits a calculated LogP of 4.3718 . In contrast, the unprotected analog 4-aminobenzyl alcohol (CAS 623-04-1) has a predicted LogP of approximately 0.45–0.77 [1]. This LogP differential of approximately 3.6–3.9 units corresponds to an estimated >1000-fold difference in octanol-water partition coefficient, fundamentally altering the compound's behavior in extraction, chromatographic purification, and reaction medium partitioning.

Lipophilicity Partition coefficient Chromatographic behavior

Molecular Weight Differential: Chromatographic Mobility and Detection Sensitivity

The target compound has a molecular weight of 237.41 g/mol . The unprotected analog 4-aminobenzyl alcohol has a molecular weight of 123.15 g/mol [1]. This 114.26 g/mol mass differential (approximately 93% increase) produces distinct chromatographic retention times in both normal-phase and reversed-phase HPLC, as well as unique mass spectrometric signatures for LC-MS monitoring. Additionally, the boiling point of 305.0±17.0 °C at 760 mmHg differs substantially from 4-aminobenzyl alcohol (estimated 288–293 °C), affecting vacuum distillation and concentration parameters.

LC-MS HPLC Molecular weight

Orthogonal Synthetic Compatibility: Sequential Multi-Step Derivatization Without Deprotection Interference

In the total synthesis of epoxyquinomycin B, 4-((tert-butyldimethylsilyloxy)methyl)aniline undergoes sequential transformations including condensation with 2-(acetoxy)benzoyl chloride (TEA, CH₂Cl₂), oxidation with Dess-Martin periodinane, epoxidation with H₂O₂/K₂CO₃, and finally desilylation with HF/pyridine in THF to liberate the target alcohol [1]. This sequence demonstrates compatibility with acyl chloride condensation (basic conditions), hypervalent iodine oxidation, peroxide-mediated epoxidation (oxidative conditions), and fluoride-mediated deprotection—conditions under which unprotected 4-aminobenzyl alcohol would undergo competing oxidation at the benzylic alcohol or esterification during the initial condensation step. Alternative protecting groups such as acetyl or benzoyl would not survive the basic epoxidation conditions, while TBDMS remains intact through all steps until the final selective cleavage.

Orthogonal protection Multi-step synthesis Functional group compatibility

TBDMS Deprotection Kinetics: Faster Cleavage vs. Alternative Silyl Protecting Groups Under Solid Acid Catalysis

While direct kinetic data for 4-((tert-butyldimethylsilyloxy)methyl)aniline deprotection are not available, class-level studies on dodecyl TBDMS ether demonstrate that deprotection catalyzed by aniline-terephthalaldehyde resin p-toluenesulfonic acid (ATRT) proceeds faster than deprotection catalyzed by pyridinium p-toluenesulfonate (PPTS) under comparable conditions [1]. This class-level inference supports the use of TBDMS-protected aniline derivatives in workflows employing solid acid catalysts, where faster deprotection kinetics translate to reduced reaction times and improved throughput.

Deprotection kinetics Solid acid catalysis TBDMS ether

Storage and Handling Stability: Defined Refrigeration Requirement vs. Ambient-Stable Unprotected Analog

4-((Tert-butyldimethylsilyloxy)methyl)aniline requires long-term storage at 2–8°C with protection from light and inert atmosphere . In contrast, the unprotected analog 4-aminobenzyl alcohol is typically stored at room temperature. This differential storage requirement reflects the susceptibility of the TBDMS group to gradual hydrolysis under ambient humidity and temperature conditions. The procurement implication is that the protected compound demands refrigerated shipping and storage infrastructure, whereas the unprotected analog does not—a factor that may influence sourcing decisions based on available laboratory storage capacity and intended duration of use.

Storage stability Shelf life Handling requirements

Optimal Research and Industrial Application Scenarios for 4-((Tert-butyldimethylsilyloxy)methyl)aniline CAS 131230-76-7


Multi-Step Synthesis of N-Containing Quinone Natural Products Requiring Orthogonal Alcohol Protection

4-((Tert-butyldimethylsilyloxy)methyl)aniline is the preferred building block for synthesizing N-containing quinone natural products such as epoxyquinomycin B, where the aniline nitrogen participates in amide bond formation and subsequent quinone construction while the protected benzylic alcohol remains intact for final-stage deprotection and functionalization [1]. The demonstrated compatibility with acyl chloride condensation, Dess-Martin oxidation, and peroxide-mediated epoxidation without premature TBDMS cleavage makes this compound uniquely suited for such multi-step sequences [1].

Preparation of Immunomodulatory Cephem and Cycloalkane-1,3-diamine Derivatives

This compound serves as a key intermediate in patent-protected synthetic routes toward immunomodulatory agents, including cephem compounds with latent reactive groups (WO-2020206381-A1) and cycloalkane-1,3-diamine derivatives (WO-2020116662-A1, CN-113164481-A) . Its para-substituted aniline scaffold with TBDMS-protected benzylic alcohol provides the necessary functional handle for constructing pharmacophores requiring both amine and protected alcohol moieties.

LC-MS Monitored Synthetic Workflows Requiring Distinct Chromatographic and Mass Signatures

With a molecular weight of 237.41 g/mol and calculated LogP of 4.3718 , this compound exhibits chromatographic retention and mass spectrometric behavior that is readily distinguishable from unprotected benzyl alcohol analogs and reaction byproducts. This property makes it particularly valuable in reaction optimization studies and process development where unambiguous intermediate tracking via LC-MS is essential for yield determination and impurity profiling.

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